Biotin-PEG4-Amine

Descripción general

Descripción

Biotin-PEG4-Amine: is a compound that consists of biotin linked to a polyethylene glycol (PEG) spacer with an amine group at the end. Biotin is a small molecule that binds with high affinity to avidin and streptavidin proteins, making it useful for various biochemical applications. The PEG spacer enhances the solubility and flexibility of the molecule, reducing steric hindrance and aggregation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Synthesis of PEG4-Amine: The synthesis begins with the preparation of PEG4, which involves the polymerization of ethylene oxide.

Coupling with Biotin: The PEG4-Amine is then coupled with biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) ester.

Industrial Production Methods: Industrial production of Biotin-PEG4-Amine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Reaction with NHS Esters and Activated Carboxylic Acids

Biotin-PEG4-amine reacts with N-hydroxysuccinimide (NHS) esters or carboxylic acids (activated by carbodiimides like EDC or HATU) to form stable amide bonds. This reaction is pH-dependent, optimized at pH 7–9 for primary amine availability.

Key Findings:

- EDC-Mediated Coupling : In the presence of EDC, carboxylic acid-containing biomolecules (e.g., proteins, DNA) form reactive intermediates that covalently bind to this compound’s primary amine. A 100-fold molar excess of this compound minimizes polymerization risks during protein labeling .

- NHS Ester Compatibility : NHS esters (e.g., sulfo-NHS-biotin) react efficiently with this compound’s amine group, releasing N-hydroxysuccinimide as a byproduct .

Optimized Protocol (EDC Coupling):

| Parameter | Value/Description | Source |

|---|---|---|

| Molar Ratio (Biotin:Protein) | 100:1 (to minimize polymerization) | |

| Reaction Buffer | PBS (pH 7.4) or 50 mM borate buffer | |

| Incubation Time | 1–2 hours at room temperature |

Biotin-Avidin Binding Efficiency

The PEG4 spacer enhances binding kinetics by reducing steric hindrance between biotin and avidin/streptavidin.

Experimental Data:

| Property | Value | Source |

|---|---|---|

| Spacer Length | ~29 Å (PEG4) | |

| Binding Affinity (Kd) | Comparable to native biotin (~10⁻¹⁵ M) | |

| Solubility in Aqueous Media | >10 mg/mL (due to PEG4 hydrophilicity) |

Protein Biotinylation

- Antibody Labeling : Incubation with 10–20-fold molar excess of this compound (relative to IgG) yields 3–5 biotin molecules per antibody, minimizing aggregation .

- Carboxyl Group Targeting : EDC activates protein carboxyl groups (e.g., aspartic/glutamic acid residues) for conjugation with this compound .

Nucleic Acid Modifications

- Oligonucleotide Labeling : Amine-modified DNA/RNA reacts with this compound via NHS ester chemistry, enabling streptavidin-based detection .

Reaction Optimization and Challenges

Critical Parameters:

- pH Sensitivity : Reactions fail below pH 7 due to protonation of the primary amine .

- Hydrolysis Competitors : NHS esters hydrolyze in aqueous buffers, necessitating immediate use post-reconstitution .

- Buffer Compatibility : Avoid amine-containing buffers (e.g., Tris, glycine) to prevent side reactions .

Case Study (IgG Labeling):

- Step 1 : Dissolve IgG in PBS (pH 7.4) at 1–10 mg/mL.

- Step 2 : Add this compound (20-fold molar excess) and EDC (5–20-fold excess over IgG).

- Step 3 : Purify via size-exclusion chromatography (e.g., Sephadex G-25) .

Stability and Storage

| Condition | Recommendation | Source |

|---|---|---|

| Long-Term Storage | -20°C, desiccated (stable for 24 months) | |

| Reconstituted Solution | Use immediately (hydrolysis-sensitive) |

This compound’s primary amine enables robust, flexible bioconjugation across diverse biomolecules. Its PEG4 spacer ensures solubility and minimizes steric interference, making it a cornerstone reagent in proteomics, nucleic acid labeling, and diagnostic assay development.

Aplicaciones Científicas De Investigación

Key Applications

-

Bioconjugation and Labeling

- Protein Labeling : Biotin-PEG4-Amine enables efficient biotinylation of proteins, enhancing their detection in assays such as ELISA, Western blotting, and mass spectrometry. The biotin moiety binds strongly to avidin or streptavidin, facilitating purification and detection .

- Nucleic Acid Labeling : This compound can also label DNA and RNA molecules, which is crucial for studying gene expression and molecular interactions .

- Cell Surface Protein Studies

- Click Chemistry Applications

-

Mass Spectrometry

- The use of biotinylated tags has significantly improved the sensitivity of mass spectrometry techniques for detecting low-abundance proteins. Studies have shown that biotinylated peptides can be enriched using avidin-based affinity purification methods, enhancing the identification of newly synthesized proteins .

Data Tables

| Method | Advantages | Disadvantages |

|---|---|---|

| This compound | High specificity; minimal aggregation | Requires optimization for different proteins |

| NHS-PEG4-Biotin | Quick reaction; effective for various biomolecules | May lead to protein aggregation |

| Copper-catalyzed Click | Allows for diverse conjugation options | Potential cytotoxicity from copper catalysts |

Case Studies

-

Detection of Newly Synthesized Proteins :

A study demonstrated that using this compound improved the detection of biotin-tagged peptides by over 20-fold compared to conventional methods. This advancement allowed researchers to track protein synthesis with unprecedented temporal resolution in living organisms . -

Cell Surface Protein Labeling :

Research involving the labeling of cell surface proteins using this compound highlighted its effectiveness in studying receptor-ligand interactions without affecting cellular integrity. The study confirmed that only surface-exposed amines were targeted, providing clear insights into cellular signaling mechanisms . -

Click Chemistry in Live Cell Studies :

The application of this compound in click chemistry facilitated the study of glycans on live cells without introducing cytotoxic agents like copper catalysts. This approach allowed researchers to investigate cellular processes in real time while maintaining cell viability .

Mecanismo De Acción

Molecular Targets and Pathways:

Biotin-Avidin Interaction: The primary mechanism involves the strong binding of biotin to avidin or streptavidin, which is utilized in various biochemical assays and applications.

PEG Spacer: The PEG spacer enhances solubility and reduces steric hindrance, improving the efficiency of biotinylation reactions.

Comparación Con Compuestos Similares

Biotin-PEG2-Amine: Similar structure but with a shorter PEG spacer, resulting in different solubility and flexibility properties.

Biotin-PEG4-Hydrazide: Contains a hydrazide group instead of an amine, used for different types of bioconjugation reactions.

Uniqueness:

Actividad Biológica

Biotin-PEG4-Amine is a biotinylation reagent that incorporates a polyethylene glycol (PEG) spacer. This compound is notable for its role in enhancing the solubility and bioactivity of various biomolecules, including proteins, nucleic acids, and small molecules. The following sections detail its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

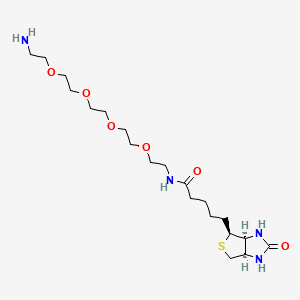

This compound is characterized by its bifunctional structure, which includes:

- Biotin moiety : A vitamin that binds with high affinity to avidin and streptavidin, facilitating the detection and purification of biotinylated molecules.

- PEG4 spacer : A four-unit polyethylene glycol chain that enhances solubility and reduces steric hindrance, allowing for more efficient interactions with biological targets.

The chemical formula for this compound is with a CAS number of 359860-27-8 .

Biological Activity

This compound exhibits several key biological activities:

- Bioconjugation : It facilitates the labeling of proteins and other biomolecules through the reaction of its primary amine group with N-hydroxysuccinimide (NHS) esters. This process forms stable amide bonds without significantly disrupting the biological functions of the target molecules .

- Cell Surface Biotinylation : This reagent is used to study cell surface proteins, enabling researchers to analyze receptor expression and membrane protein distribution. The biotin-avidin interaction allows for sensitive detection methods, enhancing assay sensitivity .

- Anticancer Applications : Research has indicated that biotinylated compounds can serve as prodrugs in cancer therapy. For instance, biotin-PEG4 derivatives have been linked to antineoplastic agents, demonstrating improved pharmacokinetics and reduced toxicity compared to their parent drugs .

Case Studies

-

Synthesis of Biotinylated Prodrugs :

- A study synthesized biotin-PEG4-diarylidenyl piperidone prodrugs (compounds 3a and 3b) which showed promising antitumor activity in xenograft models. These compounds exhibited a slow release profile of their active drug components over 12 hours post-injection, indicating potential for sustained therapeutic effects .

- Biotinylated ZJ-101 Evaluation :

Data Table: Biological Activity Summary

| Compound | Target Cells | IC50 (nM) | Activity Description |

|---|---|---|---|

| Biotin-PEG4-ZJ-101 | SF296 (glioblastoma) | >5000 | Loss of anticancer activity |

| MCF-7 (breast cancer) | >5000 | Loss of anticancer activity | |

| MDA-MB-231 (triple-negative) | >5000 | Loss of anticancer activity | |

| Biotin-PEG4-DAP | SW480 xenograft model | Not specified | Antitumor activity with reduced toxicity |

Applications in Research

This compound is extensively used in various biochemical applications:

- Protein Labeling : Enhances detection methods in assays by allowing for easy purification and visualization.

- Drug Development : Serves as a linker in the design of targeted drug delivery systems.

- Immunoassays : Utilized in ELISA and Western blotting to improve signal amplification through biotin-streptavidin interactions.

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O6S/c21-5-7-27-9-11-29-13-14-30-12-10-28-8-6-22-18(25)4-2-1-3-17-19-16(15-31-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGZXRGPGZMYTB-LNLFQRSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.